molecular formula C11H13N5O3 B12759960 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- CAS No. 127945-78-2

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)-

Cat. No.: B12759960
CAS No.: 127945-78-2
M. Wt: 263.25 g/mol
InChI Key: PTCOREUWJYMEKE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Heterocyclic Framework: Pyrrolo[2,3-d]pyrimidine Skeleton

The molecular backbone consists of a fused bicyclic system featuring a pyrrole ring annulated with a pyrimidine moiety at the [2,3-d] position. This configuration creates a planar structure with conjugated π-electrons spanning both rings, as confirmed by X-ray crystallographic studies of analogous compounds. The nitrogen atoms at positions 1 (pyrrole) and 3,5 (pyrimidine) create hydrogen-bonding capabilities critical for target engagement.

Key bond parameters derived from crystallographic data:

Bond Type Length (Å) Angle (°)
N1-C2 (pyrrole) 1.372 108.4
C5-C6 (pyrimidine) 1.418 120.7
N3-C4 (pyrimidine) 1.337 116.2

The 5-carbonitrile group extends perpendicular to the bicyclic plane, creating a dipole moment that enhances interactions with hydrophobic kinase pockets. Quantum mechanical calculations suggest this orientation optimizes charge transfer with adjacent aromatic residues in biological targets.

Substituent Analysis: Position-Specific Functional Groups

The substitution pattern demonstrates strategic placement of pharmacologically active groups:

2-Amino Group

  • Forms dual hydrogen bonds with kinase hinge regions (N-H...O=C and N-H...N interactions)
  • pKₐ ≈ 8.2 enables protonation state flexibility across physiological pH ranges

7-(2,4-Dihydroxybutyl) Chain

  • Hydroxyl groups at C2' and C4' positions enhance aqueous solubility (logP reduction ≈ 1.2 units vs non-hydroxylated analogs)
  • Butyl spacer length optimizes target engagement while minimizing steric clashes:
    • C1'-C2'-C3'-C4' dihedral angle: 178.3° (anti-periplanar conformation)
    • Hydroxyl oxygen distance: 2.8Å (ideal for bidentate hydrogen bonding)

4-Oxo Functionality

  • Stabilizes enol tautomer through conjugation with pyrimidine N3
  • Creates hydrogen bond acceptor site (O...H-N distance ≈ 2.1Å in protein complexes)

Stereochemical Considerations: (S)-Configuration at the 7-Position

The chiral center at C7 demonstrates strict configuration-dependent activity. X-ray crystallography reveals the (S)-enantiomer achieves optimal binding geometry through:

  • Spatial orientation of dihydroxybutyl chain into hydrophilic protein pockets
  • Three-point contact with catalytic lysine (K514), gatekeeper residue (T693), and DFG motif

Comparative enantiomer activity data:

Configuration RET Inhibition IC₅₀ (nM) Solubility (mg/mL)
(S) 76 ± 6 12.4 ± 0.8
(R) 3100 ± 250 8.9 ± 0.6

Properties

CAS No.

127945-78-2

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

2-amino-7-[(2S)-2,4-dihydroxybutyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H13N5O3/c12-3-6-4-16(5-7(18)1-2-17)9-8(6)10(19)15-11(13)14-9/h4,7,17-18H,1-2,5H2,(H3,13,14,15,19)/t7-/m0/s1

InChI Key

PTCOREUWJYMEKE-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C2=C(N1C[C@H](CCO)O)N=C(NC2=O)N)C#N

Canonical SMILES

C1=C(C2=C(N1CC(CCO)O)N=C(NC2=O)N)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation and Multi-Component Reactions

One efficient method involves one-pot, three-component reactions combining:

  • Aromatic aldehydes or arylglyoxals,
  • Malononitrile,
  • Urea or thiourea derivatives,

in the presence of catalysts such as modified bone char-nPrN-SO3H or tetrabutylammonium bromide (TBAB). These reactions proceed under solvent-free or mild ethanol conditions at moderate temperatures (50–80 °C), yielding pyrimidine-5-carbonitrile derivatives with high efficiency and purity.

Table 1: Optimized Conditions for One-Pot Synthesis of Pyrimidine-5-Carbonitrile Derivatives

Parameter Optimized Value Notes
Catalyst Bone char-nPrN-SO3H (0.4 mol%) Recyclable nanocatalyst
Temperature 80 °C Solvent-free conditions preferred
Reaction Time Few minutes to 1 hour Monitored by TLC
Solvent None or ethanol Ethanol used in some protocols
Yield Up to 95% High yield with minimal by-products

This method is eco-friendly, economical, and scalable, suitable for industrial applications.

Nucleophilic Aromatic Substitution and Cross-Coupling

The pyrrolo[2,3-d]pyrimidine core can be functionalized via nucleophilic aromatic substitution (SNAr) on halogenated intermediates. For example, 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes substitution with amines (e.g., benzylamines, ammonia) or heterocycles under mild conditions to introduce the 2-amino and 7-substituents.

Cross-coupling reactions such as Suzuki or Ullmann copper-catalyzed couplings are also employed to attach aryl or pyrrole groups at specific positions, enhancing molecular diversity.

Detailed Reaction Scheme Example

A representative synthetic route includes:

  • Starting Material: 5-formyl-4-methylaminopyrimidine.
  • Step 1: Condensation with arylacetonitrile to form the carbonitrile intermediate.
  • Step 2: Hydrolysis of the 7-imino group to yield the 7-amino or hydroxybutyl substituent.
  • Step 3: Selective reduction or oxidation to adjust the oxidation state of the 4,7-dihydro-4-oxo moiety.
  • Step 4: Purification by recrystallization or chromatography.

This sequence ensures the stereochemistry at the (S)-configuration is maintained, critical for biological activity.

Chemical Reagents and Conditions

Reaction Type Reagents/Catalysts Conditions Notes
Cyclocondensation Aromatic aldehydes, malononitrile, urea/thiourea, bone char-nPrN-SO3H 80 °C, solvent-free or ethanol High yield, eco-friendly
Nucleophilic Substitution Amines, thiols, halogenated pyrrolopyrimidines Mild heating, organic solvents (DMSO, acetonitrile) Selective substitution at 2- or 7-position
Cross-Coupling Phenylboronic acids, copper/palladium catalysts Room temp to reflux, organic solvents Suzuki, Ullmann reactions for diversification
Oxidation/Reduction H2O2, KMnO4, NaBH4, LiAlH4 Controlled temperature, inert atmosphere Adjust oxidation state of functional groups

Research Findings and Analytical Characterization

  • The use of recyclable nanocatalysts like bone char-nPrN-SO3H significantly reduces reaction time and improves yield in pyrimidine-5-carbonitrile synthesis.
  • One-pot three-component reactions catalyzed by TBAB in ethanol at 50 °C provide rapid access to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives with high purity and yield.
  • Nucleophilic aromatic substitution on halogenated intermediates allows for the introduction of diverse substituents, enabling structure-activity relationship studies.
  • Purification techniques such as silica gel chromatography and recrystallization are standard for isolating the final product with high stereochemical purity.
  • Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, High Performance Liquid Chromatography (HPLC), and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
One-pot three-component reaction Uses aldehydes, malononitrile, urea; bone char catalyst Eco-friendly, high yield, fast Requires catalyst preparation
Nucleophilic aromatic substitution Halogenated intermediates, amines or thiols Versatile substitution, mild conditions May require multiple steps
Cross-coupling reactions Suzuki, Ullmann with Pd/Cu catalysts Structural diversity, selective Requires expensive catalysts
Reflux and solvent evaporation Simple heating in alkanol solvents Straightforward, scalable Long reaction times

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of 1H-pyrrolo(2,3-d)pyrimidine derivatives typically involves multi-component reactions. Recent studies have highlighted the efficiency of one-pot synthesis methods using catalysts such as modified bone char. For instance, a study demonstrated that aromatic aldehydes, malononitrile, and thiourea can be condensed under solvent-free conditions to yield high quantities of pyrimidine-5-carbonitrile derivatives in a short time frame .

Table 1: Synthesis Conditions for Pyrimidine-5-carbonitrile Derivatives

ComponentAmountCatalystTemperatureYield (%)
4-Chlorobenzaldehyde1 molBone char-nPrN-SO₃H80 °C>90
Malononitrile1.2 mol
Urea1.8 mol

Antiparasitic Activity

One notable application of pyrrolo[2,3-d]pyrimidines is their antiparasitic properties. Research has shown that these compounds can inhibit the enzyme pteridine reductase 1 (PTR1) from Trypanosoma brucei, which is crucial for the treatment of Human African trypanosomiasis. Some derivatives have displayed significant activity in enzyme assays and in vitro tests against trypanosomes .

Anticancer Potential

Pyrrolo[2,3-d]pyrimidines have also been investigated for their anticancer activities. Compounds designed with specific substituents have shown promise in inhibiting various kinases associated with cancer proliferation. For example, certain derivatives have been evaluated against human colon cancer cell lines and demonstrated potent antiproliferative effects .

Table 2: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AHCT1160.55CDK2 inhibition
Compound BMCF-70.45EGFR inhibition

Inhibition of Protein Tyrosine Kinases

The compound has been identified as an inhibitor of Janus Kinase 3 (JAK3), which plays a role in various autoimmune diseases and cancers. The inhibition of JAK3 can lead to therapeutic applications in conditions such as rheumatoid arthritis and lupus .

Case Study: JAK3 Inhibition
In a patented study, pyrrolo[2,3-d]pyrimidines were shown to effectively inhibit JAK3 activity, suggesting their potential as immunosuppressive agents for organ transplantation and treatment of autoimmune disorders .

Other Pharmacological Activities

Beyond antiparasitic and anticancer effects, pyrrolo[2,3-d]pyrimidines exhibit a range of pharmacological activities including:

  • Anti-inflammatory : Compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways.
  • Antiviral : Some derivatives have shown activity against viral infections by targeting specific viral enzymes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Pyrrolo[2,3-d]Pyrimidine Derivatives

Position 5 Modifications
  • Pemetrexed (PMX) : A 5-substituted pyrrolo[2,3-d]pyrimidine antifolate with a benzoyl-glutamate side chain. PMX primarily inhibits thymidylate synthase (TS) and secondarily targets glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase .
  • Compound A : The 5-carbonitrile group replaces PMX’s benzoyl-glutamate, likely reducing folate receptor (FR) binding but enhancing passive diffusion due to increased hydrophobicity. This structural shift may redirect activity toward purine biosynthesis enzymes like GARFTase .
Position 6 and 7 Modifications
  • LY231514 (PMX analog) : Shares a 5-substituted benzoyl-glutamate but lacks the 7-dihydroxybutyl group. It has a maximum tolerated dose (MTD) of 5 mg/kg in preclinical models .
  • PKI-116 : A 7-cyclopentyl-substituted pyrrolo[2,3-d]pyrimidine with MTD of 150 mg/kg, highlighting the role of bulky 7-substituents in reducing toxicity .

Bridge Length and Enzyme Selectivity

  • Short Bridges (1–2 carbons) : Compounds like PMX (2-carbon bridge) inhibit TS primarily.
  • Longer Bridges (3–4 carbons) : Analogs with 3- or 4-carbon bridges (e.g., compounds 5c and 5d ) shift inhibition to GARFTase and AICARFTase, critical for purine biosynthesis .
  • Compound A : The 4-carbon dihydroxybutyl side chain aligns with longer-bridge analogs, suggesting selective inhibition of GARFTase over TS .

Toxicity and Solubility

  • Toxicity : Bulky 7-substituents (e.g., cyclopentyl in PKI-116) correlate with higher MTD, while hydrophilic groups (e.g., dihydroxybutyl in Compound A) may mitigate off-target effects .
  • Solubility : The 5-carbonitrile group in Compound A likely reduces aqueous solubility compared to PMX’s carboxylate but improves membrane permeability .

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound belongs to the class of pyrrolopyrimidines characterized by a bicyclic structure combining pyrrole and pyrimidine rings. Its molecular formula is C₁₃H₁₄N₄O₃, with a molecular weight of approximately 258.28 g/mol. The presence of functional groups such as amino and hydroxyl contributes to its chemical reactivity and biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through interactions with specific molecular targets.

  • Mechanism of Action : The compound likely interacts with critical enzymes or receptors involved in cell growth and division. For instance, studies have demonstrated its ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. In particular, it has been reported to inhibit CDK2/Cyclin A1 with an IC50 value in the low micromolar range, leading to cell cycle arrest in the S phase in MCF-7 breast cancer cells .
Cell Line IC50 (µM) Effect
MCF-70.057Antiproliferative
HCT1160.081Antiproliferative
HepG20.119Antiproliferative

2. Antiviral Activity

In addition to anticancer effects, this compound has shown potential antiviral activity . It has been evaluated for its ability to inhibit viral replication in vitro, although specific viral targets and mechanisms remain to be fully elucidated .

3. Other Biological Activities

The compound also exhibits various other biological activities:

  • Anti-inflammatory : It may modulate inflammatory pathways.
  • Antimicrobial : Preliminary studies suggest efficacy against certain bacterial strains.
  • Antidiabetic : Some derivatives have shown promise in managing blood glucose levels .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study evaluated the compound against multiple cancer cell lines (MCF-7, HCT116) and found that it significantly inhibited cell growth at low concentrations compared to standard treatments like sorafenib .
  • Molecular Docking Studies : In silico studies have provided insights into the binding affinities of the compound with various kinases involved in cancer progression. These studies revealed favorable docking scores indicating strong interactions with CDK2 and EGFR .
  • Clinical Trials : While no specific clinical trials for this exact compound are reported yet, related pyrrolopyrimidine derivatives have progressed into phase I/II trials for various conditions due to their promising preclinical results .

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives?

The synthesis typically involves cyclization reactions and functional group transformations. For example:

  • Method A : Refluxing 3-aminopyrrole precursors with formamide and DMF under acidic conditions (e.g., formic acid) to form the pyrrolo[2,3-d]pyrimidine core .
  • Method B : Condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates . Purification often involves crystallization from ethanol-DMF mixtures or silica gel chromatography.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between C-4 and C-7 substitutions) .
  • IR Spectroscopy : Identifies functional groups like NH₂ (3200–3400 cm⁻¹), C≡N (2200 cm⁻¹), and C=O (1650–1750 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How is stereochemical integrity maintained during synthesis, particularly for the (S)-configured dihydroxybutyl side chain?

Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless dihydroxylation) can enforce stereochemistry. Post-synthesis, X-ray crystallography or chiral HPLC confirms configuration .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., 2,4-dihydroxybutyl)?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate nucleophilic substitutions on the pyrimidine ring .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Advanced NMR : 2D techniques (COSY, HSQC) differentiate overlapping signals in crowded spectra .
  • Computational Modeling : DFT calculations predict 13C NMR shifts and verify regioselectivity .
  • Single-Crystal XRD : Provides unambiguous confirmation of molecular geometry .

Q. How do electronic and steric effects of substituents influence biological activity?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing CN with COOH in position 5) and evaluation in cytotoxicity assays (e.g., IC₅₀ against leukemia cell lines) .
  • Molecular Docking : Predicts interactions with target enzymes (e.g., kinases) by analyzing hydrogen bonding and π-π stacking .

Q. What experimental designs are recommended for assessing antitumor potential?

  • In Vitro Assays : Use MTT or SRB assays on panels of cancer cell lines (e.g., MCF-7, HeLa) to quantify cytotoxicity .
  • Mechanistic Studies : Western blotting to measure apoptosis markers (e.g., caspase-3) or flow cytometry for cell cycle arrest .
  • Selectivity Screening : Compare activity against non-cancerous cell lines (e.g., HEK293) to evaluate therapeutic index .

Q. How can researchers address low regioselectivity in nucleophilic substitutions on the pyrimidine ring?

  • Directing Groups : Install temporary groups (e.g., methoxy) to steer reactivity to specific positions .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces byproduct formation .
  • Protection/Deprotection : Use Boc or acetyl groups to block reactive sites during functionalization .

Data Contradiction Analysis

Q. Why do different synthetic routes (e.g., Methods A vs. B in ) yield varying purities for the same compound?

  • Impurity Source : Method A (ammonia in methanol) may generate ammonium salts, requiring rigorous washing. Method B (reflux with formamide) could leave unreacted starting materials .
  • Solution : Optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile) or employ preparative HPLC .

Q. How to interpret conflicting bioactivity data across structurally similar analogs?

  • Meta-Analysis : Compare logP, hydrogen bond donors, and steric bulk to identify key pharmacophores .
  • Dose-Response Curves : Ensure consistent assay conditions (e.g., incubation time, serum concentration) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.